The synthesis of Zervamicin A1-16 has been achieved through various methods, primarily utilizing the azirine/oxazolone method. This technique allows for the introduction of specific amino acid residues while minimizing epimerization, a common issue in peptide synthesis. The synthesis involves several key steps:
These methods allow for the efficient assembly of Zervamicin A1-16 while maintaining the integrity of sensitive amino acid residues.
The molecular structure of Zervamicin A1-16 consists of a sequence of amino acids that contribute to its unique properties. The structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
Key features include:
The detailed structural analysis reveals insights into how the arrangement of amino acids influences the compound's function.
Zervamicin A1-16 undergoes various chemical reactions that are crucial for its biological activity:
Understanding these reactions is essential for elucidating the compound's mechanism of action and potential applications.
The mechanism of action for Zervamicin A1-16 primarily involves its interaction with cell membranes:
This mechanism highlights the importance of structural features in determining biological efficacy.
Zervamicin A1-16 possesses distinct physical and chemical properties:
These properties are critical for determining the compound's behavior in biological systems and potential applications.
Zervamicin A1-16 has several scientific applications:
Zervamicin IIB (C₉₀H₁₃₉N₁₉O₂₂; MW 1839.2 g/mol) is a peptaibol antibiotic first isolated from the fungus Emericellopsis salmosynnemata [7] [10]. Its discovery emerged during structural investigations of membrane-active peptides in the late 20th century. Critical characterization occurred in the early 1990s, when crystal structures of related analogs (e.g., Leu¹-zervamicin) were resolved via X-ray diffraction, revealing novel mechanisms of ion channel formation [1]. Zervamicin IIB belongs to the SF2 subfamily of peptaibols, classified by Chugh and Wallace based on sequence length (14-16 residues), conserved imino acids (Pro/Hyp at positions 10 and 13), and aromatic termini [2]. This classification system distinguishes it from longer peptaibols like alamethicin (SF1, 18-20 residues) and shorter variants like peptaibolin (SF9, 5 residues) [2].
Table 1: Key Identifiers of Zervamicin IIB
Property | Value |
---|---|
CAS Number | 79395-85-0 |
IUPAC Name | (2S)-2-[[(2S,4R)-1-[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[1-[(2S,4R)-4-hydroxy-2-[[1-[(2S)-2-[[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]pentanediamide |
Molecular Formula | C₉₀H₁₃₉N₁₉O₂₂ |
Primary Natural Source | Emericellopsis salmosynnemata |
Zervamicin IIB is a non-ribosomal peptide characterized by a high content of non-proteinogenic amino acids, notably α-aminoisobutyric acid (Aib), which constitutes ~30% of its sequence [2] [10]. This Aib-rich backbone promotes 3₁₀-helix formation, a hallmark of peptaibols. The peptide contains 16 residues with an N-acetyl cap and C-terminal amino alcohol modification, aligning it with the peptaibol definition ("peptide" + "Aib" + "amino alcohol") [2]. Within the peptaibol classification, Zervamicin IIB falls under SF2 (14-16 residues), sharing conserved features:
Its tertiary structure adopts a bent helix conformation in membrane environments, demonstrated via NMR studies in DMPC/DHPC bicelles and DPC micelles. This bend enables self-association into "hourglass" pores, where polar residues (Thr, Gln, Hyp) line the aqueous channel [1] [10]. Dynamic fluctuations between surface-bound and transmembrane states facilitate pore insertion [10].
Table 2: Peptaibol Subfamily Classification (Chugh & Wallace System)
Subfamily | Residue Length | Conserved Features | Example |
---|---|---|---|
SF1 | 18-20 | Gln at position 6/7; Glu-Gln C-terminal | Alamethicin-F30 |
SF2 | 14-16 | Hyp/Pro at 10/13; Aromatic termini | Zervamicin IIB |
SF3 | 14-16 | Thr at position 6; no Gly | XR586 |
SF9 | 5 | Minimal amphipathicity | Peptaibolin |
Zervamicin IIB forms voltage-dependent ion channels in lipid bilayers, disrupting membrane potential in target cells [1] [10]. Its mechanism follows the "barrel-stave" model, where helices assemble into bundles with polar faces inward, creating a central pore. Key functional attributes include:
Compared to other peptaibols (e.g., antiamoebin I), Zervamicin IIB exhibits stronger channel-forming activity due to restricted backbone dynamics on the µs-ms timescale, enabling stable transmembrane insertion [10]. While its spectrum is narrower than clinical Gram-negative antibiotics (e.g., aminoglycosides), it serves as a critical model for studying pore formation mechanics. Modifications to residues like Gln³ or Gln¹¹ alter channel conductivity, underscoring their role in modulating pore diameter and ion selectivity [1]. This structure-function relationship provides a template for designing novel ion channel agonists or antimicrobial peptides targeting membrane integrity.
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: